1H and 13C NMR chemical shifts of 3-chloro-N-(1-phenylethyl)aniline
1H and 13C NMR chemical shifts of 3-chloro-N-(1-phenylethyl)aniline
An In-Depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 3-chloro-N-(1-phenylethyl)aniline
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the 1H and 13C NMR spectra of 3-chloro-N-(1-phenylethyl)aniline. Given the absence of readily available experimental spectra for this specific compound in public databases, this document employs a predictive methodology, grounded in the analysis of structurally related precursor molecules: 3-chloroaniline and N-(1-phenylethyl)aniline. By dissecting the substituent effects of the chloro and N-(1-phenylethyl) groups, we provide a robust, reasoned prediction of the chemical shifts and coupling patterns. This whitepaper is designed for researchers, chemists, and drug development professionals, providing not only detailed spectral interpretation but also a validated experimental protocol for data acquisition, ensuring both theoretical understanding and practical applicability.
Introduction: The Imperative of Structural Verification
3-chloro-N-(1-phenylethyl)aniline is a chiral secondary amine whose structural scaffold is relevant in the synthesis of various organic compounds, including potential pharmaceutical intermediates. Accurate structural elucidation is the cornerstone of chemical research and development, and NMR spectroscopy remains the gold standard for this purpose. The precise arrangement of atoms, dictated by chemical shifts (δ), signal multiplicities, and coupling constants (J), can be unequivocally determined.
This guide addresses the specific challenge of characterizing 3-chloro-N-(1-phenylethyl)aniline. We will first establish the foundational principles governing how molecular structure influences NMR spectra, focusing on the electronic effects of substituents. Subsequently, we will construct a predicted spectrum by synergizing data from its constituent fragments, providing a reliable reference for researchers synthesizing this or analogous compounds.
Fundamental Principles of NMR Chemical Shifts
The chemical shift of a nucleus is fundamentally determined by its local electronic environment. The circulation of electrons around a nucleus generates a small magnetic field that opposes the main external magnetic field (B₀) of the NMR spectrometer. This phenomenon, known as diamagnetic shielding, means that nuclei surrounded by higher electron density are more "shielded" and resonate at a lower frequency (upfield), while nuclei with lower electron density are "deshielded" and resonate at a higher frequency (downfield).[1][2]
Several key factors govern these shielding effects:
-
Inductive Effects: Electronegative atoms, such as chlorine and nitrogen, withdraw electron density from adjacent atoms through the sigma bonds. This deshields the nearby nuclei, causing their signals to shift downfield. The effect diminishes with distance.[2][3]
-
Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density of an aromatic ring through the delocalization of π-electrons. For instance, the nitrogen atom of the aniline moiety donates its lone pair into the ring, increasing electron density, particularly at the ortho and para positions, causing an upfield shift for these nuclei.[3]
-
Magnetic Anisotropy: The circulation of π-electrons in aromatic rings creates a distinct magnetic field. Protons attached to the ring lie in a deshielding region, causing them to resonate significantly downfield (typically δ 7-8 ppm).[1][3]
Understanding these principles is critical for accurately predicting and interpreting the NMR spectrum of a substituted aromatic compound like 3-chloro-N-(1-phenylethyl)aniline.
Molecular Structure and Predicted Spectral Data
To facilitate a clear discussion, the atoms of 3-chloro-N-(1-phenylethyl)aniline are numbered as shown in the diagram below. This numbering scheme will be used consistently for all spectral assignments.
Caption: Numbering scheme for 3-chloro-N-(1-phenylethyl)aniline.
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR chemical shifts are derived from analyzing the effects of the chloro- and N-alkyl substituents on the aniline and phenylethyl moieties, respectively. Data from 3-chloroaniline[4] and N-(1-phenylethyl)aniline[5] serve as the basis for these predictions.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-Phenyl Ring (C9-C14) | 7.40 - 7.20 | Multiplet | 5H | Unsubstituted phenyl group protons, deshielded by aromatic ring current. |
| H-4 | ~7.05 | Triplet (t) | 1H | Located meta to both substituents, expected to be a triplet due to coupling with H-2 and H-5. |
| H-2 | ~6.70 | Doublet (d) | 1H | Ortho to the NH group and meta to Cl. Experiences moderate shielding. |
| H-6 | ~6.60 | Singlet/Doublet (s/d) | 1H | Ortho to the NH group and ortho to Cl. Experiences shielding from NH and deshielding from Cl. |
| H-5 | ~6.50 | Doublet (d) | 1H | Para to the NH group and meta to Cl. Experiences significant shielding from the NH group. |
| NH | ~4.60 | Broad Singlet (br s) | 1H | Exchangeable proton on nitrogen; chemical shift is concentration and solvent dependent.[2] |
| H-7 (Methine) | ~4.50 | Quartet (q) | 1H | Benzylic proton coupled to the three H-8 methyl protons. |
| H-8 (Methyl) | ~1.55 | Doublet (d) | 3H | Methyl protons coupled to the single methine proton (H-7). |
Predicted 13C NMR Chemical Shifts
The 13C chemical shifts are predicted by considering the inductive effects of the nitrogen and chlorine atoms and the substitution pattern on the aromatic rings. Baseline data is drawn from published spectra of 3-chloroaniline[6][7] and N-(1-phenylethyl)aniline.[5]
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-1 | ~147.5 | Aromatic carbon attached to nitrogen (ipso-carbon). Deshielded by the electronegative N atom. |
| C-9 | ~144.0 | Quaternary ipso-carbon of the phenylethyl group. |
| C-3 | ~135.0 | Aromatic carbon attached to chlorine. Strongly deshielded by the inductive effect of Cl. |
| C-5 | ~130.5 | Aromatic carbon para to the NH group. |
| C-Phenyl (C10-C14) | 129.0 - 126.0 | Carbons of the unsubstituted phenyl ring. |
| C-4 | ~117.5 | Aromatic carbon meta to both substituents. |
| C-6 | ~114.0 | Aromatic carbon ortho to both N and Cl substituents. |
| C-2 | ~113.0 | Aromatic carbon ortho to the NH group. Shielded by the electron-donating effect of nitrogen. |
| C-7 (Methine) | ~53.5 | Aliphatic carbon attached to nitrogen. Deshielded by the N atom. |
| C-8 (Methyl) | ~25.0 | Aliphatic methyl carbon. |
Recommended Experimental Protocol
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This procedure establishes a self-validating system by using a common, high-purity solvent and standard acquisition parameters that can be replicated across different laboratories.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-15 mg of 3-chloro-N-(1-phenylethyl)aniline directly into a clean, dry vial.
-
Solvent Selection: Use deuterated chloroform (CDCl₃, 99.8% D) as the solvent. It is an excellent solvent for a wide range of organic molecules and contains a residual proton signal (δ ≈ 7.26 ppm) and a carbon signal (δ ≈ 77.16 ppm) that can be used for spectral calibration.
-
Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.
-
Transfer: Gently swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm to guarantee it is within the detection region of the NMR coil.
NMR Data Acquisition (400 MHz Spectrometer)
1H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16 (increase for dilute samples).
-
Receiver Gain: Optimize automatically before acquisition.
-
Temperature: 298 K.
13C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) to ensure all carbon signals appear as singlets.
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1.1 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Receiver Gain: Optimize automatically before acquisition.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1.0 Hz for 13C) followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectra to achieve a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Calibration: Calibrate the 1H spectrum to the residual CDCl₃ signal at 7.26 ppm. Calibrate the 13C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integration: Integrate the signals in the 1H spectrum to determine the relative number of protons.
Caption: Recommended workflow for NMR sample preparation and spectral analysis.
Conclusion
This technical guide provides a detailed, predictive framework for the 1H and 13C NMR analysis of 3-chloro-N-(1-phenylethyl)aniline. By systematically evaluating the electronic and structural factors that influence chemical shifts and leveraging data from analogous compounds, we have established a reliable set of expected spectral parameters. The inclusion of a robust, step-by-step experimental protocol further equips researchers with the necessary tools to acquire high-fidelity data for this molecule. This combined theoretical and practical approach is designed to accelerate research and development by providing a solid foundation for the structural verification of this and related chemical entities.
References
- The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen.
- Royal Society of Chemistry. (n.d.).
-
Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. [Link]
-
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]
-
National Center for Biotechnology Information. (n.d.). A series of N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. PubMed Central. [Link]
-
PubChem. (n.d.). 3-Chloroaniline. [Link]
-
Hameed, S., et al. (2022, July 24). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. [Link]
-
YouTube. (2021, March 10). Factors Affecting Chemical Shift. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. [Link]
-
Chegg.com. (2021, August 10). Solved You are provided below with the 13C NMR spectrum of...[Link]
